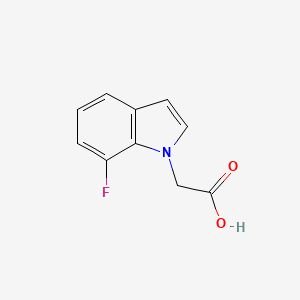

2-(7-Fluoro-1H-indol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-fluoroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRFQLMCZGCXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724486 |

Source

|

| Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-24-1 |

Source

|

| Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Medicinal Chemist’s Guide to Fluorinated Indoles: SAR, Synthesis, and Strategic Application

The following technical guide details the structure-activity relationship (SAR) of fluorinated indoles.

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. However, the native indole ring is metabolically labile and often lacks the specific electronic profile required for high-affinity target binding. Fluorination is the premier strategy to overcome these limitations.

This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated indoles. It moves beyond generic observations to provide a positional analysis (C4–C7), explaining how fluorine substitution at specific vectors modulates pKa, lipophilicity, metabolic stability, and receptor selectivity.

Physicochemical Impact of Fluorination

The introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but exerts profound electronic effects due to its high electronegativity (3.98 Pauling scale).

Electronic Modulation and pKa Shifts

Fluorine acts as a "metabolic shield" and an electronic tuner. Its effect on the indole ring depends heavily on position relative to the pyrrole nitrogen.

-

Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond framework. This lowers the pKa of the indole N-H (making it more acidic) and reduces the electron density of the aromatic ring.

-

Resonance Effect (+M): Fluorine can donate lone pair electrons into the pi-system, but this is generally weaker than the inductive withdrawal in the indole system, except at positions where it can stabilize a cation (e.g., during electrophilic aromatic substitution).

Table 1: Comparative Electronic Effects of Fluorine Substitution

| Property | Native Indole | 5-Fluoroindole | 6-Fluoroindole | Mechanistic Rationale |

| Lipophilicity (LogP) | ~2.14 | ~2.50 | ~2.50 | Fluorine increases lipophilicity (C-F is more lipophilic than C-H), enhancing membrane permeability. |

| N-H Acidity (pKa) | ~16.2 (DMSO) | ~15.5 | ~15.8 | -I effect stabilizes the conjugate base (indolyl anion). C5 is para to the C3 "enamine" carbon, affecting electronics differently than C6. |

| Metabolic Liability | High (C5/C6 oxidation) | Low | Low | C-F bond (116 kcal/mol) blocks P450 hydroxylation at the substituted position. |

The "Fluorine Scan" Strategy

In drug discovery, a "Fluorine Scan" involves systematically synthesizing the 4-, 5-, 6-, and 7-fluoro isomers to probe the binding pocket.

-

C5-Fluorine: Often mimics the electronic properties of a hydroxyl group (bioisostere) without the metabolic vulnerability. It is the most common substitution in successful drugs (e.g., Sunitinib).

-

C4-Fluorine: Frequently induces selectivity for specific serotonin receptor subtypes (e.g., 5-HT2A over 5-HT1A) by altering the vector of hydrogen bond donors/acceptors.

Detailed SAR Analysis by Position

The C5-Position: The Metabolic Blockade

The C5 position of indole is electronically analogous to the para-position of aniline. It is the primary site of metabolic attack (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: Replacing C5-H with C5-F blocks the formation of the 5-hydroxyindole metabolite.

-

Case Study: Sunitinib (Sutent)

-

Structure: Sunitinib contains a 5-fluoroindolin-2-one core.

-

Role of Fluorine: The 5-fluoro group prevents rapid metabolic clearance and enhances potency against VEGFR2 compared to the non-fluorinated analog. It also increases the lipophilicity, aiding cellular entry.[1]

-

SAR Insight: Removal of the fluorine results in a >5-fold loss in potency and significantly shorter half-life.

-

The C4 vs. C6 Selectivity Switch

Differential substitution at C4 and C6 often dictates receptor subtype selectivity, particularly in GPCR ligands (e.g., Serotonin/5-HT receptors).

-

C4-Substitution: Sterically crowds the C3 position (where the side chain usually resides). This can force the side chain into a specific conformation, locking the bioactive pose.

-

Example: 4-substituted tryptamines often show high affinity for 5-HT2A receptors (psychedelic target).[2]

-

-

C6-Substitution: Affects the "bottom" edge of the binding pocket.

-

Example: In antimicrobial assays against Mycobacterium tuberculosis, 5-fluoroindole is ~15x more potent (MIC = 4.7 µM) than 6-fluoroindole (MIC = 74 µM). This suggests the binding pocket in the bacterial target has a strict steric or electronic requirement that 5-F satisfies but 6-F clashes with.

-

Visualizing the Logic: SAR Decision Tree

The following diagram illustrates the decision process for deploying fluorine on an indole scaffold during lead optimization.

Figure 1: Strategic decision tree for fluorinating indole scaffolds in drug discovery.

Experimental Protocol: Bartoli Indole Synthesis

Accessing substituted indoles (especially 7-substituted) can be difficult with classical Fischer Indole Synthesis. The Bartoli Indole Synthesis is the gold standard for preparing functionalized indoles from nitroarenes, tolerating fluorine substituents well.

Standard Operating Procedure (SOP)

Objective: Synthesis of 7-fluoroindole from 2-fluoronitrobenzene.

Reagents:

-

2-Fluoronitrobenzene (1.0 eq)

-

Vinylmagnesium bromide (3.0 eq, 1.0 M in THF)

-

Anhydrous THF (Solvent)

-

Saturated aqueous NH₄Cl (Quench)

Workflow:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-fluoronitrobenzene and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -40°C (critical: temperature control prevents polymerization).

-

Addition: Add Vinylmagnesium bromide dropwise over 20 minutes. The solution will turn deep red/brown.

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour.

-

Quench: Pour the reaction mixture into saturated NH₄Cl solution at 0°C.

-

Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Note: The reaction proceeds via the attack of the Grignard reagent on the nitro group, followed by a [3,3]-sigmatropic rearrangement. The steric bulk of the ortho-fluorine actually facilitates the rearrangement, often resulting in higher yields for 7-substituted indoles compared to unsubstituted ones.[3]

Case Study: Metabolic Blocking in Sunitinib

The following diagram illustrates the specific metabolic protection afforded by the fluorine atom in Sunitinib.

Figure 2: Mechanism of metabolic stabilization in Sunitinib via C5-fluorination.

References

-

Structure-Activity Relationship of Fluorin

- Source: BenchChem / ACS Omega

- Key Finding: 5-fluoroindole is 15x more potent (MIC 4.7 µM) than 6-fluoroindole against M. tuberculosis.

-

URL:[Link]

-

Bartoli Indole Synthesis: Mechanism and Scope

- Source: Organic Chemistry Portal / Tetrahedron Letters

- Key Finding: Definitive protocol for synthesizing 7-substituted indoles

-

URL:[Link]

-

Sunitinib: Structure and Metabolic Stability

- Source: Journal of Medicinal Chemistry / NIH

- Key Finding: 5-fluoro substitution blocks CYP450 oxid

-

URL:[Link]

- Physicochemical Properties of Fluorinated Aromatics Source: Sigma-Aldrich / PubChem Key Finding: pKa and lipophilicity data for fluorin

Sources

Technical Guide: Pharmacological Profile of 2-(7-Fluoro-1H-indol-1-yl)acetic acid

This guide provides an in-depth technical analysis of 2-(7-Fluoro-1H-indol-1-yl)acetic acid , a specialized pharmacophore scaffold used primarily in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2).

While often categorized as a chemical building block (CAS: 1313712-24-1), its structure represents a critical "lead optimization" motif in medicinal chemistry, specifically designed to address metabolic stability and receptor binding affinity in indole-based therapeutics.

Executive Summary & Molecular Logic

This compound is a synthetic indole derivative characterized by two strategic modifications to the indole core: an N-linked acetic acid tail and a fluorine atom at the C7 position.

-

Primary Utility: High-affinity scaffold for CRTH2 (DP2) antagonists (Asthma/Allergic Rhinitis therapeutics).

-

Secondary Utility: Anti-virulence agent (Biofilm inhibition in P. aeruginosa) and Aldose Reductase inhibition.

-

Chemical Logic (The "Fluorine Effect"):

-

Metabolic Blockade: The C7 position of the indole ring is a metabolic "hotspot" prone to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (isostere) blocks this oxidation, significantly extending the half-life (

) of the parent drug. -

Electronic Modulation: The high electronegativity of the 7-Fluorine withdraws electron density from the indole ring, lowering the

of the nitrogen lone pair (though N-alkylation negates the NH acidity, the inductive effect influences the -

The "Carboxylate Anchor": The acetic acid moiety mimics the carboxylate head-group of Prostaglandin D2 (PGD2), serving as the critical "anchor" that interacts with positively charged residues (e.g., Arg170) in the CRTH2 orthosteric binding pocket.

-

Pharmacological Mechanism: CRTH2 Antagonism

The primary pharmacological interest in this molecule lies in its ability to competitively antagonize the CRTH2 receptor, a G-protein coupled receptor (GPCR) central to the allergic inflammatory response.

Signaling Pathway & Intervention

CRTH2 (DP2) couples to

Mechanism of Action: this compound derivatives function as orthosteric antagonists .

-

Binding: The anionic carboxylate group forms an ionic bond with the cationic arginine residues in the transmembrane domain of CRTH2.

-

Steric Occlusion: The indole core occupies the hydrophobic pocket usually filled by the cyclopentane ring of PGD2.

-

Result: Prevention of G-protein coupling, thereby blocking eosinophil recruitment and cytokine release (IL-4, IL-5, IL-13).

Visualization: CRTH2 Signaling & Antagonism

The following diagram illustrates the signaling cascade and the specific point of intervention by the 7-fluoroindole scaffold.

Caption: Figure 1. Mechanism of Action. The 7-Fluoro-Indole scaffold competitively blocks the CRTH2 receptor, preventing the PGD2-mediated Gi/o signaling cascade that drives eosinophilic inflammation.

Structure-Activity Relationship (SAR) Profile

The following table summarizes the SAR logic for this specific scaffold compared to non-fluorinated or 3-substituted variants.

| Structural Feature | Pharmacological Impact | Optimization Rationale |

| N1-Acetic Acid | Essential for Binding | Mimics the |

| 7-Fluorine | Metabolic Stability | Blocks CYP450-mediated hydroxylation at the electron-rich C7 position. Increases lipophilicity ( |

| Indole Core | Scaffold Rigidity | Provides the necessary hydrophobic bulk to occupy the receptor pocket. |

| C3-H (Unsubstituted) | Modifiable Site | In this specific molecule, C3 is unsubstituted. However, in potent drugs (e.g., Ramatroban analogs), C3 is often substituted with a sulfonyl or benzyl group to increase potency. |

Experimental Protocols

To validate the pharmacological profile of this scaffold, the following self-validating protocols are recommended.

Synthesis of this compound

Objective: To generate high-purity material for biological assay.

Reagents: 7-Fluoroindole, Ethyl bromoacetate, Sodium hydride (NaH), DMF, NaOH.

-

Deprotonation: Dissolve 7-Fluoroindole (1.0 eq) in anhydrous DMF at 0°C under

. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the indolyl anion. -

Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq). Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with water, extract with EtOAc. Dry organic layer (

) and concentrate. -

Hydrolysis: Dissolve the intermediate ester in THF/MeOH (1:1). Add 1M NaOH (3.0 eq). Stir at RT for 2 hours.

-

Isolation: Acidify to pH 2-3 with 1M HCl. The precipitate is the target acid. Recrystallize from Ethanol/Water.

-

Validation:

NMR should show a distinct singlet/multiplet shifted from the starting material. MS (ESI-) should show

-

CRTH2 Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Membranes: CHO cells stably expressing human CRTH2.

-

Radioligand:

-PGD2 (approx. 150 Ci/mmol). -

Buffer: 10mM HEPES, 10mM

, pH 7.4.

Protocol:

-

Preparation: Incubate 10

g of membrane protein with 2 nM -

Non-Specific Binding: Determine using 1

M Ramatroban or unlabeled PGD2. -

Equilibrium: Incubate for 60 minutes at RT.

-

Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Synthesis & Assay Workflow Visualization

Caption: Figure 2. Synthesis and Validation Workflow. Step-by-step progression from raw 7-fluoroindole to pharmacological validation.

Secondary Pharmacology: Antivirulence

Beyond human pharmacology, the 7-fluoroindole core (which can be enzymatically released or used as a comparator) exhibits specific activity against Pseudomonas aeruginosa.[1][2][3]

-

Mechanism: It acts as a quorum sensing inhibitor, specifically repressing the las and rhl systems.

-

Outcome: Reduction of biofilm formation and swarming motility without affecting bacterial growth (reducing the selective pressure for resistance).[1][2]

-

Relevance to Drug Dev: This suggests potential for dual-action compounds (anti-inflammatory + anti-biofilm) in treating chronic rhinosinusitis or cystic fibrosis lung disease.

References

-

Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[4][5] Drug News & Perspectives, 20(3), 147.

-

Lee, J. H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[1][2][3] FEMS Microbiology Letters, 329(1), 36-44.

-

Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases."[4] Journal of Medicinal Chemistry, 53(6), 2215-2237.

-

Bohme, A., et al. (2004). "Biochemical and pharmacological characterization of a novel CRTH2 antagonist." International Immunology, 16(11). (Demonstrates the Indole-Acetic Acid pharmacophore utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 2-(7-Fluoro-1H-indol-1-yl)acetic Acid as a PPAR Agonist

Content Type: Technical Investigation Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This technical guide outlines the investigative framework for profiling 2-(7-Fluoro-1H-indol-1-yl)acetic acid (referred to herein as 7-FIAA ) as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

The indole-1-acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PPAR agonists (e.g., investigational compounds like 10k described by Mahindroo et al.) and CRTH2 antagonists. The specific inclusion of a fluorine atom at the 7-position of the indole ring is a strategic medicinal chemistry modification, typically employed to block metabolic soft spots (CYP-mediated oxidation), modulate pKa, and influence the hydrophobic fit within the PPAR Ligand Binding Domain (LBD).

This guide provides a self-validating workflow for synthesizing, docking, and biologically profiling 7-FIAA, moving from in silico prediction to in vivo validation.

Molecular Rationale & SAR Logic

The Pharmacophore

PPAR agonists generally mimic endogenous fatty acids. They require:

-

Acidic Head Group: A carboxylate (or bioisostere) to form hydrogen bonds with the tyrosine/histidine network (e.g., Tyr473, His323, His449 in PPAR

) in the LBD. -

Linker: A short spacer (acetic acid moiety) that positions the head group.

-

Lipophilic Tail: The indole core occupies the large hydrophobic pocket (Arm II/III) of the receptor.

The Role of 7-Fluorine

The 7-fluoro substitution on the indole ring is non-trivial. In the context of PPAR agonism, it serves three specific functions:

-

Metabolic Blockade: The 7-position of the indole is susceptible to hydroxylation. Fluorine substitution blocks this site, potentially extending the half-life (

). -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the indole ring. This can alter the

- -

Conformational Bias: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) is similar to hydrogen (~1.2 Å) but can induce subtle conformational changes that improve selectivity between PPAR isoforms (

,

Experimental Workflow: From Synthesis to Signal

The following cascade ensures data integrity. Every step includes a "Stop/Go" decision point.

Diagram: The Screening Cascade

Caption: Validated screening cascade for 7-FIAA profiling. Stop/Go criteria prevent resource wastage on inactive compounds.

Detailed Protocols

Synthesis & Sourcing

If the compound is not commercially available, it must be synthesized via N-alkylation.

-

Reagents: 7-Fluoroindole (Starting Material), Ethyl bromoacetate, Sodium hydride (NaH), DMF.

-

Protocol:

-

Dissolve 7-fluoroindole (1 eq) in anhydrous DMF at 0°C.

-

Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to deprotonate the indole nitrogen.

-

Add Ethyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

-

Hydrolysis: Treat the intermediate ester with LiOH in THF/Water (1:1) to yield the free acid This compound .

-

-

QC Requirement:

H NMR must show the disappearance of the N-H proton and the presence of the methylene singlet (

In Vitro Binding: TR-FRET Assay

To confirm physical binding to the PPAR LBD (Ligand Binding Domain), use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This is superior to radioligand binding due to higher throughput and no radioactive waste.

-

Mechanism: Competition between a fluorescently labeled pan-PPAR ligand (Fluormone™) and 7-FIAA for the GST-tagged PPAR LBD.

-

Reagents: Lanthanide-labeled anti-GST antibody (Donor), Fluorescent ligand (Acceptor).

-

Data Output:

and -

Validation:

-

Positive Control: GW501516 (PPAR

), Rosiglitazone (PPAR -

Negative Control: DMSO.

-

Functional Transactivation: Luciferase Reporter

Binding does not guarantee activation. A cell-based reporter assay determines if 7-FIAA recruits co-activators to drive transcription.

-

Cell Line: HEK293T or COS-7 (low endogenous PPAR expression).

-

Plasmids:

-

Expression Vector: Gal4-PPAR(LBD) fusion protein.

-

Reporter Vector: UAS-Luciferase (contains Gal4 binding sites upstream of luciferase).

-

-

Protocol:

-

Co-transfect cells with both plasmids.

-

Incubate 24h.

-

Treat with 7-FIAA (0.1 nM – 10 µM) for 18h.

-

Lyse and measure luminescence.

-

-

Selectivity Profiling: Run parallel assays with PPAR

, PPAR

Mechanistic Visualization

Understanding the signaling pathway is critical for interpreting downstream effects (e.g., insulin sensitization vs. lipid oxidation).

Caption: Mechanism of Action. 7-FIAA binds PPAR, inducing heterodimerization with RXR and recruitment of co-activators to drive metabolic gene expression.

Data Presentation & Benchmarking

When analyzing 7-FIAA, compare results against standard agonists. Use the table below as a template for your data collection.

Table 1: Comparative Profiling Template

| Compound | Binding Affinity ( | Functional | Selectivity Ratio ( | Max Efficacy (%) |

| 7-FIAA | [Experimental] | [Experimental] | [Calc] | [Experimental] |

| Rosiglitazone | ~40 nM | ~30 nM | >100:1 | 100% (Full Agonist) |

| Indomethacin | ~1-10 µM | ~5 µM | ~10:1 | Partial Agonist |

| GW501516 | >10 µM | >10 µM | <1:1000 (Delta sel.) | N/A |

Interpretation Guide:

-

Full Agonist: Efficacy >80% of Rosiglitazone. Likely to have strong insulin-sensitizing effects but higher risk of fluid retention.[1]

-

Partial Agonist (SPPARM): Efficacy 20-60%. Often preferred to decouple therapeutic effects from side effects (e.g., weight gain). Indole-acetic acids often behave as SPPARMs (Selective PPAR Modulators).

Safety & Toxicology Considerations

Indole-acetic acids can carry specific liabilities that must be screened early:

-

Glucuronidation: The carboxylic acid tail is a prime target for UGT enzymes, leading to rapid clearance (acyl glucuronides can also be reactive).

-

Test: Incubate with hepatocytes + UDPGA.

-

-

Idiosyncratic Toxicity: Some carboxylic acid-containing drugs (e.g., NSAIDs) form reactive acyl-CoA thioesters.

-

Test: Covalent binding assay in liver microsomes.

-

-

Off-Target Activity:

-

CRTH2/DP2: Since indole-acetic acids are potent CRTH2 antagonists (e.g., Indomethacin, Ramatroban analogs), you must screen 7-FIAA against CRTH2 to ensure the observed effects are PPAR-mediated and not due to immune modulation.

-

References

-

Mahindroo, N., et al. (2006).[2] "Indol-1-yl Acetic Acids as Peroxisome Proliferator-Activated Receptor Agonists: Design, Synthesis, Structural Biology, and Molecular Docking Studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.[3]

-

Selleck Chemicals. "PPAR Agonists & Antagonists: Screening Libraries and Reference Compounds." Selleckchem Product Guide.

-

Folkes, L. K., et al. (2002). "5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy."[4] Biochemical Pharmacology, 63(2), 265-272. (Provides context on fluoro-indole metabolism).

-

Stěfek, M., et al. (2015).[2] "[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand."[2][5] General Physiology and Biophysics, 34(3). (Demonstrates dual activity of the scaffold).

Sources

- 1. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Anticancer Potential of Fluorinated Indoleacetic Acids

A GDEPT-Focused Therapeutic Strategy

Executive Summary

This technical guide analyzes the therapeutic utility of fluorinated indole-3-acetic acid (IAA) derivatives, specifically 5-fluoroindole-3-acetic acid (5-F-IAA) , within the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT). Unlike conventional chemotherapeutics that rely on systemic toxicity, the 5-F-IAA/HRP (Horseradish Peroxidase) system utilizes an oxidative activation mechanism to generate short-lived, high-potency cytotoxins in situ.

The incorporation of fluorine at the 5-position of the indole ring alters the electronic properties of the prodrug, paradoxically slowing its oxidation rate by HRP while significantly enhancing the cytotoxicity of the resulting radical intermediates. This guide details the chemical rationale, validated synthesis pathways, and in vitro assessment protocols required to develop this system.

Chemical Basis & Rationale[1][2][3][4][5]

2.1 The Fluorine Effect

The substitution of hydrogen with fluorine in the indole scaffold serves three critical functions in drug design:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450-mediated hydroxylation, prolonging the prodrug's half-life in plasma.

-

Lipophilicity: Fluorination increases the partition coefficient (LogP), enhancing passive diffusion across the tumor cell membrane.

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the indole nitrogen and alters the redox potential. In the context of HRP activation, 5-F-IAA is oxidized ~10-fold slower than native IAA.[1] This "slow-release" kinetics allows for a sustained generation of cytotoxic radicals, preventing rapid enzyme inactivation (suicide inhibition) often seen with highly reactive substrates.

2.2 Mechanism of Action: Oxidative Decarboxylation

The therapeutic efficacy relies on the presence of Horseradish Peroxidase (HRP) within the tumor microenvironment (delivered via antibody conjugates or viral vectors).

The Pathway:

-

Activation: HRP (Compound I) oxidizes 5-F-IAA by one electron, forming a radical cation.

-

Fragmentation: The radical cation undergoes rapid decarboxylation (loss of CO₂), forming a carbon-centered skatole radical.

-

Cytotoxin Formation: In the presence of oxygen, this radical reacts to form a peroxyl radical, eventually collapsing into 3-methylene-2-oxindole (and its fluorinated analogs).

-

Cell Death: 3-methylene-2-oxindole is a potent electrophile that alkylates DNA and protein thiols, leading to apoptosis and lipid peroxidation.

Figure 1: Oxidative activation pathway of 5-Fluoro-IAA by HRP leading to cytotoxic alkylating agents.

Therapeutic Efficacy & SAR

The structure-activity relationship (SAR) of indole-3-acetic acids reveals that while native IAA is active, halogenated derivatives often exhibit superior therapeutic indices.

Table 1: Comparative Efficacy of IAA Derivatives (HRP-Activated)

| Derivative | Oxidation Rate (vs IAA) | Cytotoxicity (V79 Cells) | Mechanism Note |

| Indole-3-acetic acid (IAA) | 1.0 (Reference) | Moderate | Rapid oxidation can deplete HRP (suicide inactivation). |

| 5-Fluoro-IAA | 0.1 (Slow) | High (+++) | Sustained radical generation; forms stable cytotoxin. |

| 5-Bromo-IAA | 0.05 (Very Slow) | High (++) | Effective in hypoxia; heavy atom effect. |

| 1-Methyl-IAA | High | Low | Methylation at N1 prevents oxindole formation (inactive). |

Key Insight: The "slow" oxidation of 5-F-IAA is a feature, not a bug. It prevents the rapid burnout of the HRP enzyme, allowing a single enzyme molecule to turnover more prodrug molecules over time, increasing the total "Area Under the Curve" (AUC) of the active toxin.

Experimental Protocols

4.1 Synthesis of 5-Fluoroindole-3-acetic acid

Note: This protocol synthesizes the 5-fluoroindole core followed by conversion to the acetic acid derivative via the Gramine route, a robust laboratory standard.

Phase A: Synthesis of 5-Fluoroindole

-

Reagents: 2-(5-fluoro-2-nitrophenyl)acetonitrile, 10% Pd/C, Ethanol, H₂.[2]

-

Procedure:

-

Dissolve 2-(5-fluoro-2-nitrophenyl)acetonitrile (1 eq) in anhydrous ethanol.

-

Add 10% Pd/C catalyst (10 wt%).

-

Hydrogenate at 40 psi (or balloon pressure) for 12 hours at RT.

-

Filter through Celite to remove Pd/C.

-

Concentrate filtrate to yield 5-fluoroindole (White solid).[2]

-

Phase B: Conversion to 5-Fluoro-IAA (Gramine Route)

-

Mannich Reaction (Gramine Formation):

-

Mix 5-fluoroindole (10 mmol) with dimethylamine (40% aq, 15 mmol) and formaldehyde (37% aq, 15 mmol) in acetic acid.

-

Stir at 0°C for 1 hour, then RT for 2 hours.

-

Neutralize with NaOH; collect the precipitate (5-fluoro-gramine).

-

-

Alkylation:

-

Dissolve 5-fluoro-gramine in methanol. Add methyl iodide (MeI) to form the quaternary ammonium salt.

-

Reflux with NaCN (sodium cyanide) in aqueous ethanol to form 5-fluoroindole-3-acetonitrile .

-

-

Hydrolysis:

Figure 2: Step-by-step synthesis workflow for 5-Fluoro-IAA.

4.2 In Vitro Cytotoxicity Assay (HRP-GDEPT Model)

This protocol validates the prodrug activation in cancer cell lines (e.g., MCF7, HT29).

-

Seeding: Plate MCF7 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

-

Enzyme Addition: Add HRP (1.2 µg/mL final concentration) to the media. Control wells receive PBS.

-

Prodrug Treatment: Add 5-F-IAA at varying concentrations (0.1 µM – 1000 µM).

-

Incubation: Incubate for 24–72 hours at 37°C, 5% CO₂.

-

Readout: Assess viability using MTT or SRB assay.

-

Expected Result: 5-F-IAA alone = Non-toxic (IC50 > 500 µM).

-

Expected Result: 5-F-IAA + HRP = Cytotoxic (IC50 < 50 µM).

-

Challenges & Future Directions

-

Delivery Vectors: The clinical bottleneck is not the prodrug, but the delivery of the HRP gene or enzyme. Current research focuses on Polymer-Directed Enzyme Prodrug Therapy (PDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT) to target HRP specifically to tumor antigens.

-

Hypoxia: While 5-F-IAA requires oxygen to form the oxindole, derivatives like 5-bromo-IAA retain activity in hypoxic zones (common in solid tumors) due to alternative radical fixation pathways.

-

Bystander Effect: The lipophilic nature of the activated 3-methylene-2-oxindole allows it to diffuse out of HRP-expressing cells and kill neighboring non-transfected tumor cells, a critical requirement for successful gene therapy.

References

-

Folkes, L. K., & Wardman, P. (2001). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy.[1] PubMed. Link

-

Wardman, P. (2002). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate.[4] Link

-

Greco, O., et al. (2000). Indole-3-acetic acid and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy.[1] PubMed. Link

-

Kim, J. C., et al. (2010). In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer. Cancer Gene Therapy.[1] Link

-

Teixeira, S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds. RSC Publishing. Link

Sources

Targeting the Quorum: The Antivirulence Mechanism of 7-Fluoroindole

An In-Depth Technical Guide for Drug Discovery & Microbiology Professionals

Executive Summary

The rise of Multi-Drug Resistant (MDR) bacteria has rendered many traditional bactericidal antibiotics obsolete. The "antivirulence" paradigm represents a shift from killing bacteria—which imposes strong evolutionary pressure for resistance—to "disarming" them. 7-Fluoroindole (7FI) has emerged as a potent lead compound in this class.[1][2][3] Unlike native indole, which serves as an interspecies signaling molecule regulating biofilm and stress responses, 7FI acts as a structural antagonist.

This guide details the mechanistic role of 7FI in suppressing virulence factors (pyocyanin, protease, rhamnolipids) in Pseudomonas aeruginosa and Escherichia coli, without inhibiting planktonic growth. By decoupling virulence from viability, 7FI minimizes the selective pressure that drives resistance development.

Mechanistic Foundation: Signal Jamming

To understand 7FI, one must first understand the role of indole . Produced by E. coli and other bacteria via the tryptophanase (tnaA) enzyme, indole is a quorum sensing (QS) signal that regulates biofilm formation, motility, and plasmid stability.

The 7-Fluoroindole Antagonism: 7FI functions as a "signal jammer." It is structurally similar enough to indole to interact with QS receptors (such as SdiA in E. coli or the LasR/RhlR/PqsR networks in P. aeruginosa) but chemically distinct enough to fail in triggering the downstream activation of virulence genes.

-

In Pseudomonas aeruginosa: 7FI does not bind to a single receptor but rather disrupts the hierarchy of the Quorum Sensing (QS) network. It significantly reduces the production of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a critical signaling molecule.[1][2][3][4] By suppressing PQS, 7FI triggers a cascade failure in the production of downstream virulence factors like pyocyanin and rhamnolipids.

-

In Escherichia coli: 7FI alters the transcriptional landscape, repressing genes associated with fimbriae production and motility while promoting stress-response genes that favor a non-virulent, planktonic state over biofilm formation.

Visualization: The Signal Jamming Mechanism

Figure 1: 7-Fluoroindole competes with native signaling molecules, preventing the transcriptional activation of virulence factors.

Target Pathogens & Efficacy Data

7FI is broad-spectrum in its antivirulence capabilities but is most characterized against P. aeruginosa and E. coli.

Comparative Efficacy Table

| Pathogen | Virulence Factor | Effect of 7FI (500 µM) | Mechanism Note |

| P. aeruginosa | Biofilm Formation | ~40-60% Inhibition | Disruption of EPS matrix production. |

| P. aeruginosa | Pyocyanin | >80% Reduction | Downregulation of phzA1 operon via PQS inhibition. |

| P. aeruginosa | Swarming Motility | Complete Suppression | Alteration of rhamnolipid surfactant production.[1][2] |

| E. coli | Biofilm Formation | ~60% Inhibition | Repression of curli fimbriae genes. |

| E. coli | Hemolysis | Significant Reduction | Inhibition of hemolysin transporter systems. |

Key Insight: Unlike antibiotics, 7FI does not alter the Minimum Inhibitory Concentration (MIC) for growth. This lack of growth inhibition is a feature, not a bug, as it delays the emergence of resistance.

Experimental Protocols (The "How-To")

This section outlines self-validating protocols for assessing 7FI activity.

4.1. Preparation of 7-Fluoroindole Stock

-

Source: Commercially available (e.g., Sigma-Aldrich, purity >97%).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Protocol: Dissolve 7FI in 100% DMSO to create a 100 mM stock solution. Store at -20°C.

-

Control: Always run a solvent control (DMSO 0.1-0.5% v/v) to ensure the solvent itself is not affecting the bacteria.

4.2. Static Biofilm Inhibition Assay (Crystal Violet)

This is the standard for quantifying biomass reduction.

-

Inoculum: Dilute overnight culture of P. aeruginosa PAO1 to OD600 = 0.05 in LB medium.

-

Treatment: Add 7FI stock to reach final concentrations (e.g., 0, 100, 500 µM). Ensure DMSO concentration is constant across all wells.

-

Incubation: Aliquot 200 µL into 96-well polystyrene plates. Incubate statically at 37°C for 24 hours.

-

Washing: Gently discard supernatant. Wash wells 3x with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add 200 µL of 0.1% Crystal Violet solution for 20 minutes.

-

Elution: Wash 3x with water. Solubilize the dye with 200 µL of 95% ethanol.

-

Quantification: Measure absorbance at 570 nm.

-

Validation: The planktonic cell density (OD600 before washing) should remain unchanged between treated and untreated groups.

-

4.3. Pyocyanin Quantification Assay

Pyocyanin is a redox-active toxin and a hallmark of P. aeruginosa virulence.

-

Culture: Grow P. aeruginosa in the presence of 7FI (500 µM) for 18–24 hours.

-

Extraction: Centrifuge 5 mL of culture (8,000 rpm, 10 min). Transfer 3 mL of supernatant to a fresh tube.

-

Phase Separation: Add 1.8 mL of Chloroform. Vortex vigorously for 2 minutes. Centrifuge.

-

Acidification: Transfer the bottom (organic) layer to a new tube. Add 0.6 mL of 0.2 N HCl. Vortex.

-

Readout: The pink upper layer contains the pyocyanin. Measure absorbance at 520 nm.

-

Calculation: Concentration (µg/mL) = OD520 × 17.072.

-

Visualization: Experimental Workflow

Figure 2: Standardized workflow for validating antivirulence activity while ruling out bactericidal effects.

Toxicity & Pharmacokinetics

A critical advantage of 7FI is its selectivity index.

-

Mammalian Cytotoxicity: Studies utilizing human cell lines (e.g., A549 lung epithelial cells) indicate that 7FI exhibits negligible cytotoxicity at effective antivirulence concentrations (up to 1 mM).

-

Hemolysis: 7FI inhibits bacterial-induced hemolysis of sheep red blood cells, protecting host tissues from damage caused by hemolysins.

-

Metabolic Stability: As a halogenated indole, 7FI is more resistant to degradation by bacterial oxygenases than native indole, ensuring prolonged activity in the biofilm microenvironment.

References

-

Lee, J.-H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[1][2][3][4] FEMS Microbiology Letters, 329(1), 36-44.

-

Lee, J., & Wood, T. K. (2007). "Screening of indole derivatives as biofilm inhibitors." BMC Microbiology, 7, 42. [5]

-

Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815.

-

Rasko, D. A., & Sperandio, V. (2010). "Anti-virulence strategies to combat bacteria-mediated disease." Nature Reviews Drug Discovery, 9(2), 117-128.

-

Defoirdt, T. (2018). "Quorum-sensing systems as targets for antivirulence therapy." Trends in Microbiology, 26(4), 313-328.

Sources

- 1. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 2-(7-Fluoro-1H-indol-1-yl)acetic acid in cell culture assays

Application Note: Pharmacological Characterization of CRTH2 Antagonism using 2-(7-Fluoro-1H-indol-1-yl)acetic acid

Introduction & Biological Context

This compound is a specialized small molecule scaffold primarily utilized in immunology and drug discovery as a probe for the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as GPR44 or DP2 .

While structurally related to the plant hormone auxin (Indole-3-acetic acid), the N-substitution (indol-1-yl) and the 7-fluoro modification distinctively tune this molecule for mammalian G-protein coupled receptor (GPCR) pharmacology. The 7-fluoro substitution is a critical medicinal chemistry strategy used to block metabolic oxidation at the reactive 7-position of the indole ring, a common liability in early CRTH2 antagonists like ramatroban derivatives.

Primary Applications:

-

CRTH2 Antagonism: Blocking Prostaglandin D2 (PGD2)-mediated signaling in Th2 lymphocytes, eosinophils, and basophils.

-

Allergic Inflammation Research: Studying pathways in asthma, atopic dermatitis, and allergic rhinitis.

-

Phenotypic Screening: Inhibition of eosinophil shape change (ESC) and chemotaxis.

Mechanism of Action

CRTH2 is a Gi-coupled GPCR. Under native conditions, the binding of its ligand, PGD2, triggers the dissociation of the G

This compound acts as an orthosteric antagonist, competing with PGD2 for the binding pocket, thereby preventing the G-protein cascade.

Figure 1: Mechanism of CRTH2 antagonism. The compound blocks PGD2 binding, preventing calcium flux and cytoskeletal rearrangement.

Compound Preparation & Handling

-

Molecular Weight: ~193.17 g/mol (varies slightly based on salt form).

-

Solubility: Hydrophobic. Insoluble in water.

-

Stock Solution: Dissolve in 100% DMSO (Dimethyl sulfoxide) to create a 10 mM or 100 mM stock .

-

Note: Sonicate for 5 minutes if visible particulates remain.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in assay buffer (e.g., HBSS + 0.1% BSA) immediately before use. Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

Protocol A: Human Eosinophil Shape Change (ESC) Assay

This is the "gold standard" phenotypic assay for CRTH2 activity. Eosinophils undergo rapid actin polymerization and shape change (becoming irregular) upon PGD2 stimulation. This change is detectable via Flow Cytometry as an increase in Forward Scatter (FSC).

Materials

-

Fresh human whole blood (anticoagulated with EDTA or Heparin).

-

Agonist: Prostaglandin D2 (PGD2) [Stock: 10 mM in DMSO].

-

Antagonist: this compound.

-

Buffer: PBS with Ca2+/Mg2+ supplemented with 0.1% BSA.

-

Fixative: 1% Paraformaldehyde (PFA) or commercial FACS Lysing Solution.

-

Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).

Step-by-Step Methodology

-

Compound Priming:

-

Prepare a 96-well V-bottom plate.

-

Add 10 µL of the Antagonist (serial dilutions, e.g., 1 nM to 10 µM) to respective wells.

-

Include Vehicle Control (DMSO only) and Positive Control (known CRTH2 antagonist like Ramatroban if available).

-

-

Blood Incubation:

-

Add 90 µL of fresh whole blood to each well.

-

Mix gently and incubate for 15 minutes at 37°C to allow antagonist equilibration with the receptor.

-

-

Stimulation:

-

Add 10 µL of PGD2 working solution to induce shape change.

-

Target Final Concentration: The EC80 of PGD2 (typically 20–50 nM).

-

Incubate for exactly 4 minutes at 37°C .

-

Critical: This reaction is extremely fast. Do not exceed 5 minutes.

-

-

Termination & Lysis:

-

Immediately place the plate on ice to stop the reaction.

-

Add 200 µL of pre-chilled FACS Lysing/Fixing Solution to lyse RBCs and fix the leukocytes.

-

Incubate for 10–15 minutes at Room Temperature (RT) in the dark.

-

-

Acquisition:

-

Quantification:

-

Measure the Mean Fluorescence Intensity (MFI) of the Forward Scatter (FSC-H or FSC-A).

-

Calculate % Inhibition:

-

Protocol B: Transwell Chemotaxis Assay

While shape change measures cytoskeletal rearrangement, chemotaxis measures functional migration.

Materials

-

Isolated human eosinophils or Th2 cells (e.g., CRTH2-transfected HEK293 or Jurkat cells).

-

Transwell plates (5.0 µm pore size for eosinophils).[3]

-

Chemotaxis Buffer: RPMI 1640 + 0.1% BSA (Fatty acid-free).

Workflow Diagram

Figure 2: Transwell Chemotaxis experimental workflow.[4]

Step-by-Step Methodology

-

Chamber Setup:

-

Bottom Chamber: Add 600 µL of Chemotaxis Buffer containing PGD2 (10–50 nM) .

-

Negative Control: Buffer only (no PGD2) in bottom chamber.

-

-

Cell Preparation:

-

Resuspend cells at

cells/mL in buffer. -

Pre-incubate cells with This compound (various concentrations) for 15 minutes at 37°C.

-

-

Migration:

-

Add 100 µL of the cell/compound suspension to the Top Insert .

-

Incubate for 60–90 minutes (eosinophils) or 3–4 hours (cell lines) at 37°C.

-

-

Readout:

-

Remove the top insert.

-

Quantify cells in the bottom chamber using a hemocytometer, flow cytometry (fixed volume), or ATP-luminescence assay (e.g., CellTiter-Glo).

-

Data Presentation & Analysis

When reporting results, structure your data to demonstrate dose-dependency.

Table 1: Expected Results Format

| Condition | Concentration (nM) | FSC (MFI) [Shape Change] | Migrated Cells (Count) | % Inhibition |

| Vehicle (Unstim) | 0 | 45,000 | 2,500 | - |

| PGD2 Only (EC80) | 50 | 85,000 | 45,000 | 0% |

| Test Cmpd + PGD2 | 10 | 82,000 | 41,000 | ~10% |

| Test Cmpd + PGD2 | 100 | 65,000 | 22,000 | ~50% |

| Test Cmpd + PGD2 | 1000 | 46,000 | 3,000 | ~98% |

Statistical Validation:

-

Perform assays in triplicate.

-

Calculate IC50 using non-linear regression (4-parameter logistic fit) in software like GraphPad Prism.

-

Z-Factor: Ensure Z' > 0.5 for high-throughput screening validation.

References

-

Pettipher, R., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation." Journal of Immunology.

-

Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a novel class of drugs for the treatment of allergic diseases." Journal of Medicinal Chemistry.

-

Sandham, D. A., et al. (2009).[5] "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters.

-

Kaila, N., et al. (2012).[6] "Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTH2."[6][7][8] Journal of Medicinal Chemistry.

-

Royer, J. F., et al. (2008). "A novel antagonist of CRTH2 blocks eosinophil responses in vitro and in vivo." European Journal of Clinical Investigation.

Sources

- 1. bu.edu [bu.edu]

- 2. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimized Assessment of Cytotoxicity in Fluorinated Indole Derivatives via MTT Assay

Introduction & Context

Fluorinated indole derivatives represent a privileged scaffold in medicinal chemistry.[1][2] The incorporation of fluorine into the indole core—often at the C5 or C6 positions—modulates metabolic stability by blocking cytochrome P450 oxidation sites and enhances lipophilicity, thereby improving membrane permeability. However, these same physicochemical properties introduce specific challenges when employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes.[3] While robust, this assay is susceptible to artifacts caused by the hydrophobicity of fluorinated compounds (leading to precipitation) and intrinsic redox activity (leading to false positives). This application note details a validated protocol specifically engineered to mitigate these interferences.

Pre-Experimental Validation: The "Go/No-Go" Checks

Expertise Note: Do not proceed to cell-based work without passing these two checkpoints. Fluorinated compounds often exhibit "fluorous" behavior, segregating from aqueous media.

Checkpoint A: Aqueous Solubility Limit

Fluorinated indoles are highly lipophilic. If the compound precipitates in the cell culture media, it will settle on the cell monolayer, causing physical stress (false toxicity) or light scattering (false absorbance).

-

Test: Dilute the compound to 2x the highest intended screening concentration in complete media (e.g., DMEM + 10% FBS).

-

Observation: Incubate for 24 hours at 37°C. Inspect under 40x microscopy.

-

Criterion: If crystals or oil droplets are visible, you must lower the concentration or use a solubility enhancer (e.g., cyclodextrins), though the latter complicates the assay.

Checkpoint B: Chemical Interference (Abiotic Reduction)

Indoles are electron-rich systems. While fluorination generally withdraws electron density, certain derivatives may still possess enough reducing potential to convert MTT to formazan without cells, yielding a false "viable" signal that masks cytotoxicity.

-

Test: Incubate the highest concentration of the compound with MTT solution in cell-free media for 4 hours.

-

Criterion: If the solution turns purple/blue (Absorbance > 0.05 above blank), the compound interferes. You must switch to a non-redox assay (e.g., ATP-based CellTiter-Glo).

Logic Flow: Assay Validation

Figure 1: Decision matrix for validating fluorinated indoles before cell seeding.

Materials & Reagents

| Reagent | Specification | Critical Note |

| MTT Reagent | 5 mg/mL in PBS (pH 7.[4]4) | Filter sterilize (0.22 μm). Store at 4°C in the dark. Light Sensitive. |

| Solubilization Buffer | DMSO (100%) | Preferred for Fluorinated Compounds. SDS/HCl buffers may fail to solubilize lipophilic indole precipitates. |

| Test Compound | Fluorinated Indole | Dissolve stock in 100% DMSO. Verify stock clarity. |

| Control | Staurosporine or Doxorubicin | Positive control for cytotoxicity. |

| Vehicle | DMSO | Final well concentration must be <0.5% (v/v). |

Detailed Experimental Protocol

Step 1: Cell Seeding (Day 0)

To avoid "edge effects" (evaporation causing pH/salt shifts in outer wells), do not use the perimeter wells for data.

-

Harvest cells in the exponential growth phase.

-

Seed cells at 3,000–10,000 cells/well in 100 μL complete media into the inner 60 wells of a 96-well plate.

-

Fill the outer 36 wells with 100 μL sterile PBS.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

Causality: Fluorinated compounds adsorb to plastics. Prepare dilutions in glass or low-binding tubes if possible, or prepare immediately before use.

-

Prepare a 1000x stock of the fluorinated indole in DMSO (e.g., 10 mM).

-

Perform serial dilutions (1:2 or 1:3) in a separate sterile plate or tubes using complete media.

-

Note: Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).

-

-

Aspirate media from the cell plate (carefully, do not dislodge cells) or add 2x concentrated compound solution to existing media (if sensitive to drying).

-

Include controls:

-

VC: Vehicle Control (Cells + Media + 0.1% DMSO).

-

BLK: Blank (Media + 0.1% DMSO + MTT, no cells).

-

-

Incubate for the desired time (24h, 48h, or 72h).

Step 3: MTT Addition (Day 2/3)

-

Check wells under a microscope for compound precipitation before adding MTT. If precipitate is seen, the assay is invalid (see Troubleshooting).

-

Add 10 μL of MTT stock (5 mg/mL) to each well (final conc: 0.45 mg/mL).

-

Incubate for 2–4 hours at 37°C.

-

Optimization: Stop when purple crystals are clearly visible in VC wells.

-

Step 4: Solubilization & Readout

Critical for Fluorinated Indoles: The formazan crystals must be dissolved, but so must any potential lipophilic residue of the drug.

-

Carefully remove the supernatant media.

-

Technique: Use a multi-channel pipette tilted at 45°. Leave ~10-20 μL to avoid sucking up crystals.

-

-

Add 100 μL of 100% DMSO to each well.

-

Place on an orbital shaker for 10–15 minutes at room temperature (protected from light).

-

Measure absorbance at 570 nm (Signal) and 630 nm (Background Reference).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the MTT assay with fluorinated derivatives.

Data Analysis & Interpretation

Calculation

Calculate the corrected absorbance (

Calculate % Viability:

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use a non-linear regression model (4-parameter logistic fit) to determine the IC50.

Interpretation Table

| Observation | Likely Cause | Action |

| High Absorbance in Treated Wells | Chemical Interference | The fluorinated indole is reducing MTT. Verify with cell-free control. |

| High Variance (Error Bars) | Precipitation | Compound aggregated. Check solubility. Use glass-coated plates. |

| Low Signal in Vehicle Control | Cell Density/Metabolism | Seeding density too low or cells are senescent. |

Troubleshooting Specific to Fluorinated Indoles

Issue: Compound Precipitation upon MTT Addition

-

Mechanism: The addition of aqueous MTT solution increases the polarity of the media, potentially crashing out the hydrophobic fluorinated indole.

-

Solution: If this occurs, do not aspirate the media. Instead, add a solubilization buffer containing SDS and HCl (e.g., 10% SDS in 0.01 M HCl) directly to the wells and incubate overnight. This solubilizes both the protein/drug precipitate and the formazan.

Issue: Color Quenching

-

Mechanism: Some highly fluorinated aromatics can alter the spectral properties of the media or the plate plastic.

-

Solution: Use phenol-red free media during the MTT incubation step to minimize background interference.

References

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Available at: [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

-

Peng, L., et al. (2005). The effect of fluorination on the physical and biological properties of compounds. Chemical Society Reviews, 34, 762-776. (Contextualizing solubility issues). Available at: [Link]

Sources

Application Note: Pharmacological Characterization of 7-Fluoroindole Analogs via Dual-Luciferase Reporter Assays

Introduction & Scientific Rationale

The 7-Fluoroindole Scaffold in Drug Discovery

Indole scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for tryptophan derivatives, kinase inhibitors, and GPCR ligands. However, the indole ring is metabolically vulnerable, particularly to cytochrome P450-mediated hydroxylation.

Why 7-Fluoroindole? Replacing the C-7 hydrogen with fluorine is a strategic "bioisosteric" modification.

-

Metabolic Blockade: The C-F bond is stronger than C-H, preventing oxidative metabolism at the 7-position and extending half-life (

). -

Electronic Modulation: Fluorine is highly electronegative, altering the pKa of the indole N-H (making it more acidic) and changing the dipole moment.[1] This can drastically affect binding affinity (

) to targets like the Aryl Hydrocarbon Receptor (AhR) or kinase ATP-pockets.

The Assay Principle: Dual-Luciferase Reporter System

To validate if the 7-fluoro substitution retains biological activity compared to the parent indole, we utilize a Dual-Luciferase Reporter Assay .

-

Firefly Luciferase (Photinus pyralis): Driven by a specific promoter (e.g., Dioxin Response Element - DRE) that responds to the compound.

-

Renilla Luciferase (Renilla reniformis): Driven by a constitutive promoter (e.g., TK or CMV). This serves as an internal control to normalize for transfection efficiency, cell viability, and pipetting errors.

Biological Mechanism & Pathway Visualization

The following diagram illustrates the mechanism of action where a 7-fluoroindole compound acts as a ligand for the cytosolic AhR, triggering nuclear translocation and transcriptional activation of the luciferase reporter.

Figure 1: Mechanism of AhR-mediated luciferase activation by 7-fluoroindole ligands.[2]

Experimental Protocol

A. Materials & Reagents[1][3][4][5][6][7][8][9]

-

Cell Line: HepG2 (Liver hepatocellular carcinoma) or MCF-7. Note: HepG2 is preferred for AhR assays due to high endogenous AhR expression.

-

Plasmids:

-

pGL4.43[luc2P/DRE/Hygro]: Firefly reporter with Dioxin Response Element.

-

pRL-TK: Renilla control vector (Thymidine Kinase promoter).

-

-

Compounds: 7-Fluoroindole (test), Indole (parent control), CH-223191 (AhR antagonist).

-

Reagents: Dual-Luciferase® Reporter Assay System (Promega), Opti-MEM, Lipofectamine 3000.

B. Step-by-Step Workflow

Phase 1: Transfection (Day 1)

-

Seeding: Plate HepG2 cells in a white-walled, clear-bottom 96-well plate at

cells/well in 100 µL antibiotic-free media. -

Incubation: Incubate at 37°C / 5% CO₂ for 24 hours until 70-80% confluence.

-

Transfection Mix:

-

Prepare Master Mix: 100 ng pGL4.43 + 10 ng pRL-TK per well (10:1 ratio).

-

Add Lipofectamine reagent (0.3 µL/well) in Opti-MEM.

-

Incubate complex for 15 mins at Room Temperature (RT).

-

-

Delivery: Add 10 µL of complex to each well. Incubate 24 hours.

Phase 2: Compound Treatment (Day 2)

-

Stock Prep: Dissolve 7-fluoroindole in 100% DMSO to 10 mM.

-

Critical: Fluorination increases lipophilicity.[1] Ensure complete solubilization by vortexing.

-

-

Serial Dilution: Prepare 1:3 serial dilutions in Opti-MEM (Range: 10 µM to 0.1 nM).

-

DMSO Control: Maintain final DMSO concentration <0.1% in all wells to prevent solvent toxicity.

-

-

Treatment: Remove transfection media. Add 100 µL of compound-containing media.

-

Induction Time: Incubate for 6–18 hours. (AhR activation is rapid; 6h is often sufficient).

Phase 3: Dual-Luciferase Detection (Day 3)

-

Lysis: Remove media.[3] Wash 1x with PBS. Add 20 µL Passive Lysis Buffer (PLB) . Shake 15 min at RT.

-

Firefly Reading:

-

Inject 100 µL Luciferase Assay Reagent II (LAR II) .

-

Measure Luminescence (

) (Integration time: 10s).[4]

-

-

Quench & Renilla Reading:

-

Inject 100 µL Stop & Glo® Reagent .

-

Measure Luminescence (

) (Integration time: 10s).

-

Data Analysis & Interpretation

Calculation of Relative Response Ratio (RRR)

Raw luminescence data must be normalized to account for well-to-well variability.

Fold Induction

Representative Data Structure

The following table demonstrates how to organize data to identify if 7-fluoroindole acts as an agonist or antagonist.

| Compound | Conc.[1][2][4][5][3][6][7][8][9][10][11] (µM) | Firefly RLU (Avg) | Renilla RLU (Avg) | RRR (F/R) | Fold Induction | Interpretation |

| DMSO (Neg Ctrl) | 0.1% | 5,000 | 50,000 | 0.10 | 1.0 | Baseline |

| Indole (Parent) | 1.0 | 45,000 | 48,000 | 0.94 | 9.4 | Strong Agonist |

| 7-Fluoroindole | 1.0 | 55,000 | 49,000 | 1.12 | 11.2 | Enhanced Agonist |

| 7-Fluoroindole | 0.1 | 25,000 | 51,000 | 0.49 | 4.9 | Dose-dependent |

| CH-223191 | 10.0 | 5,200 | 49,500 | 0.11 | 1.1 | Antagonist Control |

Expert Insight: If

Workflow Visualization

Figure 2: Chronological workflow for the cell-based reporter assay.

Troubleshooting & Optimization

-

Quenching Effects: Indoles can oxidize to colored products (e.g., indigo dyes). If the lysate is visibly colored, it may absorb the luciferase light (560 nm).

-

Solution: Check lysate absorbance. If colored, use a purified luciferase control spike-in to calculate a quenching correction factor.

-

-

Edge Effects: 96-well plates suffer from evaporation at the edges.

-

Solution: Fill perimeter wells with PBS and do not use them for data collection.

-

-

Solubility: 7-Fluoroindole is more lipophilic than indole.

-

Solution: If precipitation is observed in media, reduce the maximum concentration or add a solubilizing agent like cyclodextrin (though this may affect bioavailability).

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Hubbard, T. D., et al. (2015). Indole-3-Carbinol Inhibits the Toxicity of Polychlorinated Biphenyls Through Aryl Hydrocarbon Receptor-Independent Mechanisms. Toxicological Sciences. [Link]

-

Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators (SAhRMs). International Journal of Molecular Sciences. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. promega.com [promega.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Luciferase Assay System Protocol [promega.co.uk]

- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 9. Wnt7b Activates Canonical Signaling in Epithelial and Vascular Smooth Muscle Cells through Interactions with Fzd1, Fzd10, and LRP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-Throughput Luciferase Reporter Assay for Small-Molecule Inhibitors of MicroRNA Function - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Use of 7-Fluoroindole (7-FI) as a Dual-Modal Structural Probe

Abstract

This guide details the experimental utility of 7-fluoroindole (7-FI) , a non-canonical amino acid precursor used to generate 7-fluorotryptophan (7-FW) within target proteins. Unlike the widely used 7-azatryptophan (which is employed for its distinct fluorescence lifetime), 7-FW is primarily valued for its isosteric and isoelectronic similarity to Tryptophan (Trp), allowing it to act as a "stealth" probe.

While often cited as a premier

Part 1: Physicochemical Properties & Mechanistic Insight

The Fluorine Effect

The substitution of hydrogen with fluorine at the 7-position of the indole ring creates a unique electronic environment.

-

Isosteric Nature: The van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), ensuring minimal steric perturbation to the protein fold.

-

Inductive Withdrawal: The high electronegativity of fluorine withdraws electron density from the indole ring.

-

H-Bonding Sensitivity: This withdrawal increases the acidity of the adjacent pyrrolic N-H group (N1 position), making it a stronger hydrogen bond donor than native Tryptophan. Consequently, 7-FW fluorescence is exquisitely sensitive to the presence of H-bond acceptors in the local pocket.

Spectral Comparison

| Property | L-Tryptophan (Trp) | 7-Fluoro-L-Tryptophan (7-FW) | Experimental Implication |

| Excitation Max ( | 280 nm / 295 nm | ~280–290 nm | Can be excited using standard Trp channels. |

| Emission Max ( | ~340–350 nm | ~348 nm (Environment dependent) | Emission is spectrally similar to Trp; requires deconvoluted analysis or single-Trp mutants. |

| Quantum Yield ( | ~0.13 (in water) | Typically Lower (< 0.10) | 7-FW is often dimmer due to enhanced non-radiative decay pathways (Charge Transfer stabilization). |

| Indole N-H | ~17 | ~16 | Key Feature: Enhanced H-bond donor capability. |

| NMR Active Nucleus | 100% natural abundance, zero background in biological systems.[1] |

Part 2: Incorporation Protocols

To use 7-FI as a probe, it must be biosynthetically converted into 7-FW and incorporated into the target protein. Two primary methods exist: Global Replacement (using auxotrophs) and Site-Specific Incorporation (using Genetic Code Expansion).

Method A: Global Replacement (Auxotrophic Pulse-Chase)

Best for: Proteins with a single Tryptophan residue or when global fluorination is desired for proteome-wide studies.

Reagents:

-

E. coli Trp-auxotroph strain (e.g., ATCC 23716 or specific K12 derivatives).

-

M9 Minimal Media.

-

7-Fluoroindole (7-FI) stock (dissolved in DMSO).

Protocol:

-

Inoculation: Grow Trp-auxotroph cells in M9 media supplemented with limiting L-Tryptophan (40

g/mL) overnight. -

Depletion (The Chase): Dilute into fresh M9 media containing a limiting amount of Trp (e.g., 5-10

g/mL). Incubate at 37°C until growth plateaus (OD -

Induction & Supplementation:

-

Add 7-Fluoroindole to a final concentration of 0.5 – 1.0 mM.

-

Note: 7-FI enters the cell and is processed by Tryptophan Synthase (TrpBA) into 7-Fluorotryptophan.

-

Add IPTG (or relevant inducer) to initiate protein expression.

-

-

Expression: Incubate for 4–6 hours (or overnight at lower temps) to allow protein synthesis using the fluorinated analog.

-

Purification: Harvest cells and purify protein using standard affinity chromatography (e.g., Ni-NTA).

Method B: Site-Specific Incorporation (Genetic Code Expansion)

Best for: Multi-tryptophan proteins where only one specific residue needs to be probed.

Reagents:

-

Expression plasmid with target gene containing an Amber Stop Codon (TAG) at the probe site.

-

Orthogonal tRNA/tRNA-Synthetase pair plasmid (specifically evolved G1PylRS mutants known to accept 7-FW).

-

7-Fluoro-L-Tryptophan (7-FW) amino acid (direct addition is preferred over indole precursor for this method to bypass metabolic bottlenecks).

Protocol:

-

Co-transformation: Transform E. coli (e.g., BL21) with both the target plasmid (TAG mutant) and the orthogonal synthetase plasmid.

-

Growth: Grow in LB or Terrific Broth to OD

~0.5. -

Induction:

-

Add 7-Fluoro-L-Tryptophan (1–2 mM final conc.).

-

Add Inducer (e.g., Arabinose/IPTG) for the synthetase and target protein.

-

-

Harvest: Purify protein. Only full-length protein will contain the probe; truncated products (termination at TAG) are removed during purification tags (C-terminal affinity tag recommended).

Part 3: Experimental Workflows (Visualization)

Biosynthetic Logic Flow

The following diagram illustrates the critical decision pathways for incorporating 7-FI/7-FW.

Caption: Decision tree for 7-FW incorporation. Global replacement utilizes metabolic conversion of 7-FI; site-specific methods require orthogonal translation systems.

Part 4: Characterization Protocols

Fluorescence Quality Control (QC)

Before advanced NMR or functional assays, fluorescence confirms the protein is folded and the probe is in a native-like environment.

-

Buffer Prep: Use non-quenching buffers (Phosphate or Tris, pH 7.4). Avoid high Cl⁻ if possible, though 7-FW is less sensitive to collisional quenching than some probes.

-

Excitation Scan: Fix Emission at 350 nm. Scan Excitation 250–320 nm.

-

Success Criteria: You should see a Trp-like excitation peak at ~280 nm and ~295 nm.

-

-

Emission Scan: Fix Excitation at 295 nm (to selectively excite indole). Scan Emission 310–450 nm.

-

Analysis: Compare Wild-Type (WT) Trp protein vs. 7-FW protein.[2]

-

Result: 7-FW usually exhibits a slight blue-shift or intensity decrease if the F-atom is interacting with a local cation or H-bond acceptor.

-

Validation: If the protein is unfolded (e.g., in 6M Guanidine HCl), both WT and 7-FW spectra should red-shift to ~350–360 nm and become indistinguishable in shape.

-

Hydrogen Bonding Assay (The "Expert" Experiment)

This experiment exploits the increased acidity of the 7-FW N-H group.

-

Setup: Prepare 7-FW labeled protein in buffers of increasing pH (pH 6.0 to 8.5).

-

Measurement: Monitor Fluorescence Intensity at

. -

Interpretation:

-

Native Trp fluorescence is generally stable across this pH range.

-

7-FW Signal: If the probe is solvent-exposed or involved in a pH-sensitive H-bond, the fluorescence quantum yield may drop more steeply than WT as pH increases, due to the modulation of the N-H deprotonation equilibrium or excited-state proton transfer (ESPT) dynamics facilitated by the fluorine.

-

Downstream Application: F-NMR

While this guide focuses on fluorescence, the ultimate validation of 7-FW utility is NMR.

-

Protocol: Concentrate protein to 50–200

M. Add 10% D -

Acquisition: Acquire 1D

F-NMR (with proton decoupling). -

Result: A single sharp peak indicates a well-folded protein with the probe in a defined environment. Multiple peaks or broad signals indicate conformational heterogeneity (e.g., slow exchange between folded states).

Part 5: References

-

Lee, J. H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[3] FEMS Microbiology Letters. Link

-

Treiber-Kleinke, C., et al. (2024). "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution." Frontiers in Bioengineering and Biotechnology. Link

-

Luo, X., et al. (2022). "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." ACS Sensors.[4] Link[4]

-

Callis, P. R., et al. (2004). "Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins." Journal of Physical Chemistry B. Link

-

Staderini, M., et al. (2018). "Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe." Journal of Medicinal Chemistry. Link

Sources

Application Note: Antimicrobial Screening Protocol for Indoleacetic Acid (IAA) Analogs

Abstract

Indole-3-acetic acid (IAA), classically defined as the primary plant auxin, possesses a privileged indole scaffold that is increasingly recognized in medicinal chemistry for its antimicrobial potential. Recent studies indicate that specific IAA analogs (e.g., indole-3-carboxamides, 7-hydroxyindoles) exhibit potent activity against multidrug-resistant (MDR) pathogens via mechanisms distinct from traditional antibiotics, such as quorum sensing (QS) inhibition and membrane depolarization. This guide provides a rigorous, standardized workflow for screening IAA derivatives, moving from solubility optimization to advanced mechanistic characterization.

Introduction & Pharmacophore Rationale

While IAA regulates plant growth via TIR1/AFB signaling, its structural analogs can intercept bacterial communication (quorum sensing) and disrupt biofilm architecture. The indole moiety mimics bacterial signaling molecules (e.g., indole produced by E. coli), allowing these analogs to act as "Trojan horses" that competitively inhibit LsrK kinases or destabilize the proton motive force (PMF) in Gram-positive bacteria.

Key Structural Considerations:

-

C3-Substitution: Modification of the acetic acid side chain (e.g., to hydrazides or carboxamides) often improves lipophilicity and membrane penetration.

-

Ring Substitution: Halogenation (5-iodo, 5-bromo) or hydroxylation (7-hydroxy) on the indole ring significantly enhances biofilm eradication capabilities.

Material Preparation & Handling[1][2][3][4]

Solubility Optimization

IAA analogs are often hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false-negative MICs.

Protocol:

-

Solvent Selection: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO) (molecular biology grade). Avoid ethanol if downstream assays involve Pseudomonas spp., as ethanol can influence biofilm formation.

-

Stock Concentration: Prepare a 10 mg/mL or 20 mM master stock.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute the master stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) such that the final DMSO concentration in the assay well is ≤ 1% (v/v) .

-

Validation: Include a "Solvent Control" well containing 1% DMSO + Bacteria to ensure the solvent does not inhibit growth.

-

Quantitative Assay: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Aerobes) / EUCAST Objective: Determine the lowest concentration preventing visible growth.

Experimental Design (96-Well Plate)

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL.[1]

Step-by-Step Procedure

-

Inoculum Prep:

-

Pick 3-5 colonies from an overnight agar plate.

-

Resuspend in saline to match 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:150 in CAMHB to reach

CFU/mL (2x concentration).

-

-

Compound Dilution:

-

Add 100 µL of CAMHB to columns 2-12 of a 96-well round-bottom plate.

-

Add 200 µL of 2x drug solution to column 1.

-

Perform 2-fold serial dilutions (transfer 100 µL) from column 1 to 10. Discard the final 100 µL from column 10.

-

Columns 11 & 12 are controls:

-

Col 11 (Growth Control): Media + Bacteria + Solvent (no drug).

-

Col 12 (Sterility Control): Media only.[2]

-

-

-

Inoculation:

-

Incubation:

-

Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours (24h for Staphylococcus).

-

-

Readout:

-

Visual: Look for turbidity pellets.

-

Spectrophotometric: Read OD

. MIC is defined asngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-